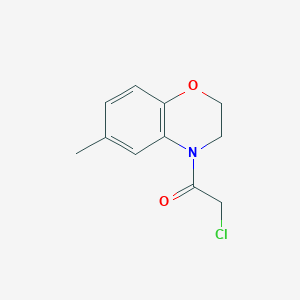

4-(Chloroacetyl)-6-methyl-3,4-dihydro-2H-1,4-benzoxazine

Description

4-(Chloroacetyl)-6-methyl-3,4-dihydro-2H-1,4-benzoxazine is a derivative of the 3,4-dihydro-2H-1,4-benzoxazine scaffold, a heterocyclic system renowned for its pharmacological versatility. This scaffold has been extensively studied for applications in cardiovascular therapeutics (e.g., calcium channel antagonists, β-adrenergic receptor modulators) and oncology . The target compound features a chloroacetyl group at the 4-position and a methyl group at the 6-position, which confer distinct electronic and steric properties critical to its biological activity.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO2/c1-8-2-3-10-9(6-8)13(4-5-15-10)11(14)7-12/h2-3,6H,4-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPMHFKFXPGKGKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OCCN2C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloroacetyl)-6-methyl-3,4-dihydro-2H-1,4-benzoxazine typically involves the reaction of chloroacetyl chloride with a suitable precursor under controlled conditions. One common method involves the use of chloroacetyl chloride in the presence of a base, such as triethylamine, to facilitate the acylation reaction . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity of the chloroacetyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the final product to ensure high purity and yield. Techniques such as distillation and recrystallization are commonly employed in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-(Chloroacetyl)-6-methyl-3,4-dihydro-2H-1,4-benzoxazine undergoes various types of chemical reactions, including:

Nucleophilic substitution: The chloroacetyl group can be replaced by nucleophiles such as amines or alcohols.

Oxidation and reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines, alcohols, and thiols.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

Nucleophilic substitution: Products include substituted benzoxazines with various functional groups depending on the nucleophile used.

Oxidation: Oxidized derivatives such as ketones or carboxylic acids.

Reduction: Reduced derivatives such as alcohols or amines.

Scientific Research Applications

4-(Chloroacetyl)-6-methyl-3,4-dihydro-2H-1,4-benzoxazine has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer activities.

Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and resins.

Biological Studies: It is used in the study of enzyme inhibition and interaction with biological targets.

Mechanism of Action

The mechanism of action of 4-(Chloroacetyl)-6-methyl-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity . This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and drug development .

Comparison with Similar Compounds

Substituent Effects at the 4-Position

The 4-position of the benzoxazine scaffold is a key site for functionalization. Below is a comparison of substituents and their pharmacological implications:

Substituent Effects at the 6-Position

The 6-position modulates electronic effects and steric accessibility:

Key Insight : Methyl at the 6-position improves stability without introducing polar or reactive groups, making the target compound more drug-like than nitro or chloro analogues.

Pharmacological and Physicochemical Properties

Anticancer Activity

- Chloroacetyl’s electrophilicity may enhance covalent binding to oncogenic targets.

- Comparison with 4-Carboxymethyl Analogue (CAS 311785-26-9) : The carboxylic acid derivative’s lower logP (predicted ~1.5 vs. ~2.8 for chloroacetyl) suggests reduced cell penetration, limiting its utility in oncology .

Cardiovascular Activity

- The 4-acetyl-6-(3-tert-butylamino)propoxy derivative () demonstrates potent β1/β2-adrenergic receptor modulation, but the target compound’s chloroacetyl group may shift selectivity toward calcium channel antagonism, as seen in earlier benzoxazine-based calcium blockers .

Physicochemical Data

Biological Activity

4-(Chloroacetyl)-6-methyl-3,4-dihydro-2H-1,4-benzoxazine is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 239.66 g/mol. The compound features a benzoxazine ring that contributes to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. The compound exhibits notable efficacy against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | 15 |

| Escherichia coli | 64 µg/mL | 12 |

| Pseudomonas aeruginosa | 128 µg/mL | 10 |

| Candida albicans | 16 µg/mL | 18 |

The compound demonstrated significant antibacterial activity against Staphylococcus aureus with an MIC of 32 µg/mL and a zone of inhibition measuring 15 mm. It was less effective against Pseudomonas aeruginosa with an MIC of 128 µg/mL.

Cytotoxicity Studies

Cytotoxicity assays reveal that while the compound exhibits antimicrobial properties, it also shows varying degrees of cytotoxicity towards human cell lines.

Table 2: Cytotoxicity Profiles

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| A549 (lung cancer) | 20 |

The IC50 values indicate that the compound has moderate cytotoxic effects on cancer cell lines, particularly HeLa cells with an IC50 of 25 µM.

The mechanism through which this compound exerts its effects involves the disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism in microbial cells. This dual action enhances its effectiveness as an antimicrobial agent.

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

- Case Study on Antimicrobial Efficacy : A study published in MDPI evaluated various derivatives of benzoxazine compounds, including the target compound, demonstrating significant activity against resistant strains of bacteria such as MRSA .

- Cytotoxicity Assessment : Research highlighted in EurekaSelect reported that derivatives similar to our compound demonstrated selective cytotoxicity towards cancer cells while sparing normal cells .

- Pesticidal Properties : The compound has also been studied for its pesticidal activities, showing potential as an antifungal agent against crop pathogens .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(Chloroacetyl)-6-methyl-3,4-dihydro-2H-1,4-benzoxazine, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, chloroacetylation of 6-methyl-3,4-dihydro-2H-1,4-benzoxazine using chloroacetyl chloride in the presence of a base (e.g., triethylamine) under reflux conditions in anhydrous dichloromethane. Purification involves column chromatography (hexane/ethyl acetate gradients) or recrystallization from ethanol . Optimization may include adjusting stoichiometry, temperature, or catalysts (e.g., Pd/C for hydrogenation steps in precursor synthesis) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl at C6, chloroacetyl at C4). Overlapping signals in aromatic regions may require 2D NMR (COSY, HSQC) for resolution .

- X-ray Crystallography : Used to resolve ambiguities in stereochemistry. For example, similar benzoxazine derivatives show planar benzoxazine rings with dihedral angles <10° between substituents .

- IR Spectroscopy : Key peaks include C=O (chloroacetyl, ~1700 cm⁻¹) and C-O (benzoxazine ring, ~1250 cm⁻¹) .

Q. How is the compound screened for preliminary biological activity in academic settings?

- Methodological Answer : Standard assays include:

- Antifungal Activity : Agar diffusion assays against Candida albicans or Aspergillus niger, with fluconazole as a positive control .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, A549) at 10–100 µM concentrations, comparing IC₅₀ values to reference drugs like doxorubicin .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for specific therapeutic targets?

- Methodological Answer :

- Substituent Variation : Introduce electron-withdrawing groups (e.g., nitro at C7) to enhance antifungal activity or bulky groups (e.g., aryl at C3) to improve anticancer potency .

- In Silico Modeling : Molecular docking (e.g., with CYP51 for antifungal targets or topoisomerase IIα for anticancer activity) to predict binding affinities before synthesis .

- Pharmacokinetic Profiling : LogP calculations and metabolic stability assays (e.g., liver microsomes) to prioritize derivatives with improved solubility and half-life .

Q. What strategies address contradictory reports on the biological activity of benzoxazine derivatives?

- Methodological Answer :

- Standardized Assays : Replicate conflicting studies under controlled conditions (e.g., identical cell lines, culture media) to isolate variables .

- Metabolite Analysis : LC-MS profiling to detect active metabolites that may explain discrepancies (e.g., in situ conversion to reactive intermediates) .

- Crystallographic Validation : Compare bioactive conformations (e.g., via protein-ligand X-ray structures) to confirm target engagement .

Q. How can solubility and bioavailability challenges be mitigated during preclinical development?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetate esters) to enhance aqueous solubility .

- Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles (e.g., PLGA) to improve cellular uptake .

- Co-crystallization : Use co-formers (e.g., succinic acid) to modify crystal packing and dissolution rates .

Q. What mechanistic insights explain the dual antifungal and anticancer activities observed in some benzoxazines?

- Methodological Answer :

- Target Overlap : Inhibition of cytochrome P450 enzymes (e.g., CYP51 in fungi vs. CYP1A1 in cancer cells) via conserved active-site interactions .

- Reactive Oxygen Species (ROS) Induction : Fluorinated or nitro-substituted derivatives may generate ROS, triggering apoptosis in both fungal and cancer cells .

- Transcriptomic Profiling : RNA-seq of treated cells to identify shared pathways (e.g., ER stress, DNA damage response) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.